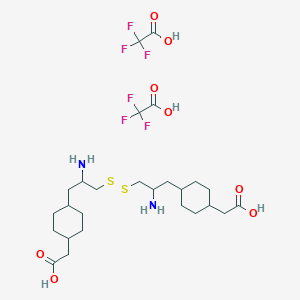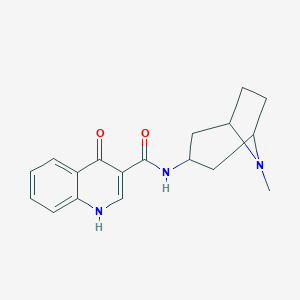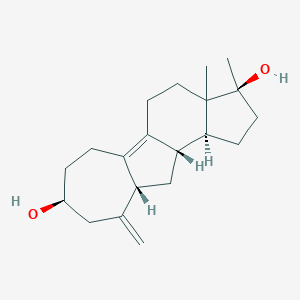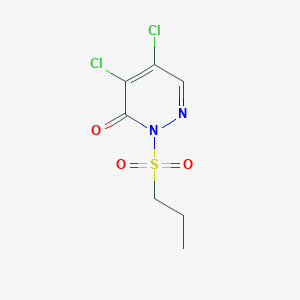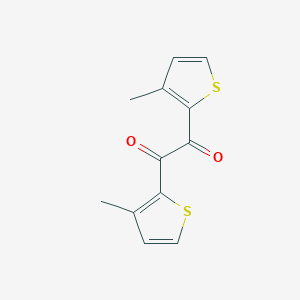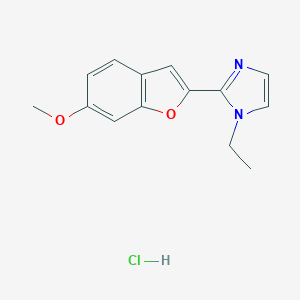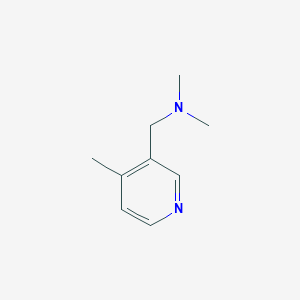![molecular formula C9H17NO2 B115778 Tert-butyl N-[(E)-but-2-enyl]carbamate CAS No. 144019-19-2](/img/structure/B115778.png)
Tert-butyl N-[(E)-but-2-enyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(E)-but-2-enyl]carbamate, also known as tBoc-allylglycine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is not fully understood. However, it is believed to act as a competitive inhibitor of glycine receptors in the central nervous system. This inhibition leads to the modulation of neurotransmitter release, which can have various effects on neuronal activity.
Biochemical and Physiological Effects
Tert-butyl N-[(E)-but-2-enyl]carbamateycine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can modulate the release of neurotransmitters such as glutamate and GABA. It has also been shown to affect the activity of ion channels and transporters. In vivo studies have demonstrated that Tert-butyl N-[(E)-but-2-enyl]carbamateycine can affect behavior, cognition, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl N-[(E)-but-2-enyl]carbamateycine is its stability and ease of deprotection, which makes it a useful tool for peptide synthesis. It is also relatively easy to obtain and has a low cost. However, Tert-butyl N-[(E)-but-2-enyl]carbamateycine has some limitations in lab experiments. It has been shown to have low solubility in water, which can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the research of Tert-butyl N-[(E)-but-2-enyl]carbamateycine. One potential direction is the development of new synthetic methods for Tert-butyl N-[(E)-but-2-enyl]carbamateycine that can improve its solubility and purity. Another direction is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and its effects on neuronal activity.
Conclusion
In conclusion, Tert-butyl N-[(E)-but-2-enyl]carbamateycine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its stability and ease of deprotection make it a useful tool for peptide synthesis, while its effects on neurotransmitter release and neuronal activity have potential therapeutic applications. Further research is needed to fully understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[(E)-but-2-enyl]carbamateycine involves the reaction of tert-butyl carbamate with allyl bromide, followed by deprotection of the resulting compound using trifluoroacetic acid. This method has been widely used in the laboratory for the preparation of Tert-butyl N-[(E)-but-2-enyl]carbamateycine in high yields and purity.
Applications De Recherche Scientifique
TBoc-allylglycine has been extensively used in scientific research for various applications. One of the most notable applications is in the synthesis of peptides and proteins. Tert-butyl N-[(E)-but-2-enyl]carbamateycine is commonly used as a protected amino acid in peptide synthesis due to its stability and ease of deprotection. It has also been used in the synthesis of cyclic peptides and peptidomimetics.
Propriétés
Numéro CAS |
144019-19-2 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-but-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h5-6H,7H2,1-4H3,(H,10,11)/b6-5+ |
Clé InChI |
YQEOMPQSOWBOME-AATRIKPKSA-N |
SMILES isomérique |
C/C=C/CNC(=O)OC(C)(C)C |
SMILES |
CC=CCNC(=O)OC(C)(C)C |
SMILES canonique |
CC=CCNC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, 2-butenyl-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





